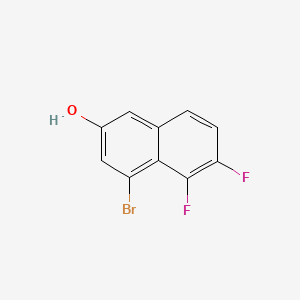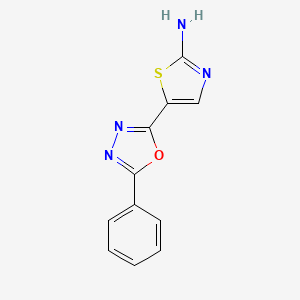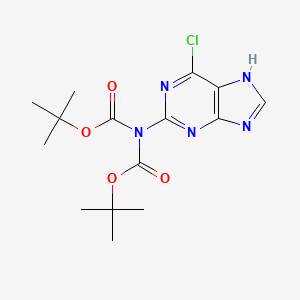
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and methyl substituents on the pyridine and imidazole rings, respectively, imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine typically involves the bromination of 5-methyl-2-imidazolylpyridine. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the hydrogenation of the pyridine ring.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted pyridines, imidazole derivatives, and various heterocyclic compounds with potential biological activity.
科学研究应用
3-Bromo-5-(5-methyl-2-imidazolyl)pyridine has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Catalysis: It acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
作用机制
The mechanism by which 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
相似化合物的比较
- 3-Bromo-5-(4-methyl-2-imidazolyl)pyridine
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methylimidazole
Comparison: Compared to its analogs, 3-Bromo-5-(5-methyl-2-imidazolyl)pyridine exhibits unique reactivity due to the specific positioning of the bromine and methyl groups. This positioning influences the compound’s electronic properties and steric effects, making it a valuable intermediate in the synthesis of complex molecules with tailored functionalities.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-bromo-5-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-12-9(13-6)7-2-8(10)5-11-4-7/h2-5H,1H3,(H,12,13) |
InChI 键 |
FSZHBXGMHQDAKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




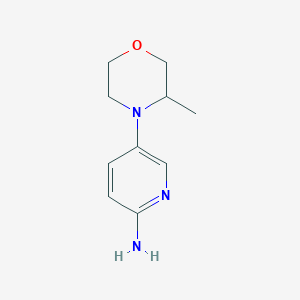
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)


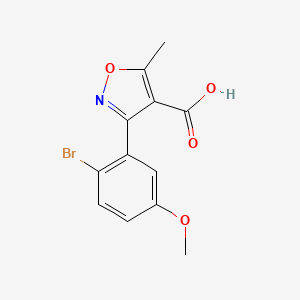

![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
